molecular formula C22H20N4O4S B301574 N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide

N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide

Cat. No. B301574
M. Wt: 436.5 g/mol
InChI Key: KEMHHUBDDKUADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide, also known as DTT-205, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Specifically, it targets the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting these pathways, N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide is able to inhibit the growth and proliferation of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. Additionally, N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide also has some limitations. It has low solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide. One area of interest is its potential use in combination therapy with other anticancer drugs. Additionally, researchers are interested in exploring the use of N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide in treating other diseases, such as autoimmune disorders and viral infections. Finally, further studies are needed to fully understand the mechanism of action of N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide and to optimize its use in medical research.

Synthesis Methods

N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-chloro-N-(4-oxo-3-phenylquinazolin-2-yl)acetamide to form the final product, N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide.

Scientific Research Applications

N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide has been studied extensively for its potential applications in medical research. It has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in treating infectious diseases such as tuberculosis.

properties

Product Name

N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C22H20N4O4S/c1-29-18-8-7-14(11-19(18)30-2)17-12-31-22(24-17)25-20(27)9-10-26-13-23-16-6-4-3-5-15(16)21(26)28/h3-8,11-13H,9-10H2,1-2H3,(H,24,25,27)

InChI Key

KEMHHUBDDKUADO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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